REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([NH2:9])[c:5]([Cl:8])[n:6][cH:7]1.[CH3:10][S:11]([Cl:12])(=[O:13])=[O:14].[ClH:15].[cH:16]1[cH:17][cH:18][n:19][cH:20][cH:21]1>>[Br:1][c:2]1[cH:3][c:4]([NH:9][S:11]([CH3:10])(=[O:13])=[O:14])[c:5]([Cl:8])[n:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cc(Br)cnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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CS(=O)(=O)Nc1cc(Br)cnc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |